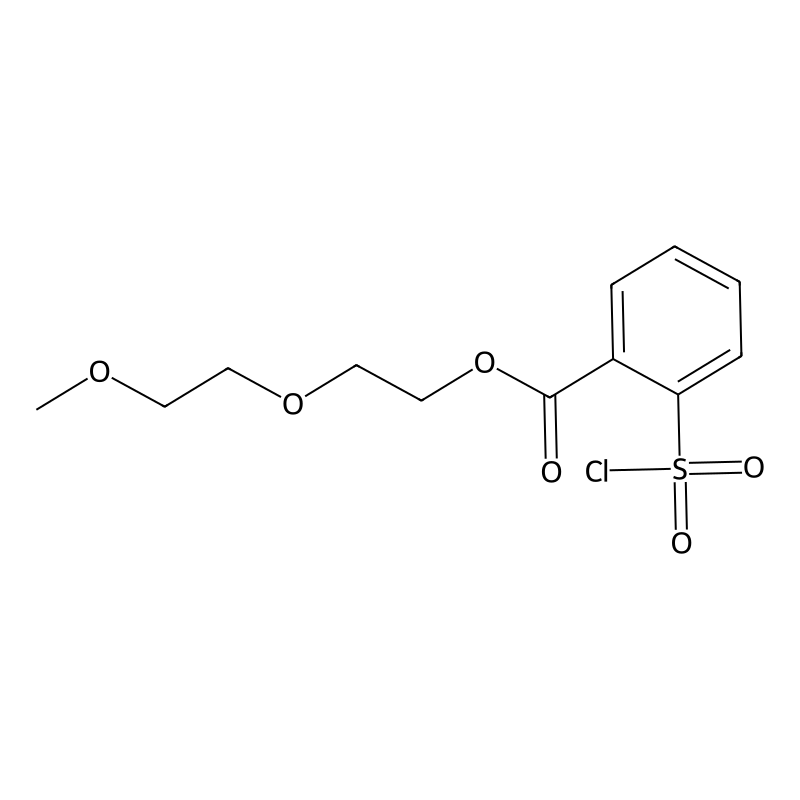

2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Polymer Science

Specific Scientific Field: Polymer Science

Comprehensive and Detailed Summary of the Application: “2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate” is used in the synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) (poly(MEO2MA)), a type of copolymer . These copolymers are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications . Networks of poly(MEO2MA) of various architecture form thermo-responsive hydrogels .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of using “2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate” in the synthesis of poly(MEO2MA) include the creation of thermo-responsive systems for pharmaceutical and biomedical industries . These materials have shown promise as non-toxic and non-immunogenic alternatives to other temperature-responsive polymers .

2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 322.76 g/mol. This compound features a chlorosulfonyl group, which significantly influences its reactivity and chemical properties. It is categorized as an aromatic sulfonate ester, characterized by the presence of both an aromatic ring and a sulfonyl chloride functional group .

There is no documented information regarding a specific mechanism of action for 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate in biological systems.

Due to the presence of the chlorosulfonyl group, the compound is likely:

- Corrosive: Can cause skin and eye irritation or damage.

- Toxic: May be harmful if inhaled or ingested.

- Substitution Reactions: The chlorosulfonyl group can be replaced by various nucleophiles, leading to different substituted products.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions- Nucleophiles: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.

- Hydrolysis Conditions: Hydrolysis typically employs either hydrochloric acid or sodium hydroxide as reagents under acidic or basic conditions .

Major Products Formed- Substitution Products: Various substituted benzoates can be formed depending on the nucleophile used.

- Hydrolysis Products: Hydrolysis yields 2-(2-Methoxyethoxy)ethanol and 2-(chlorosulfonyl)benzoic acid.

- Substitution Products: Various substituted benzoates can be formed depending on the nucleophile used.

- Hydrolysis Products: Hydrolysis yields 2-(2-Methoxyethoxy)ethanol and 2-(chlorosulfonyl)benzoic acid.

Synthetic Routes

The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate typically involves:

- Reactants: The reaction between 2-(2-Methoxyethoxy)ethanol and 2-(chlorosulfonyl)benzoic acid.

- Reaction Conditions: Conducted under controlled conditions, often utilizing dichloromethane as a solvent along with a catalyst to facilitate the reaction.

Industrial Production

In industrial settings, optimized synthesis methods are employed to ensure high yield and purity. This may involve purification techniques such as distillation or recrystallization .

The compound has several applications across various fields:

- Chemistry: Utilized as a reagent in organic synthesis for preparing various derivatives.

- Biology: Used in biochemical research to study enzyme-catalyzed reactions and protein modifications.

- Medicine: Explored for potential applications in drug development and pharmaceutical research.

- Industry: Serves as an intermediate in the production of specialty chemicals .

Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chlorobenzenesulfonic acid | Contains a sulfonic acid group | Simple structure without ester functionality |

| Benzenesulfonyl chloride | Contains a sulfonyl chloride | More reactive due to the presence of chlorine |

| Ethyl benzoate | An ester of benzoic acid | Lacks the chlorosulfonyl group |

| 4-Chlorobenzenesulfonamide | Contains a sulfonamide group | Exhibits different biological activity |

The uniqueness of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate lies in its combination of an aromatic structure with both chlorosulfonyl and ether functionalities, which enhances its reactivity compared to simpler analogs .

The synthesis of 2-(2-methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate requires careful consideration of esterification methodologies that can accommodate the presence of the chlorosulfonyl functional group. The compound features a molecular formula of C12H15ClO6S with a molecular weight of 322.76 daltons and exhibits specific physical properties including a density of 1.525 g/mL at 25°C and a refractive index of n20/D 1.312 [1].

Direct Esterification Approaches

Traditional Fischer esterification represents the most fundamental approach for benzoate derivative formation. This methodology involves the acid-catalyzed reaction between carboxylic acids and alcohols to produce esters with water as a byproduct [2]. For chlorosulfonyl benzoate synthesis, the reaction typically proceeds through a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [2].

The Fischer esterification mechanism consists of five discrete steps: initial protonation of the carbonyl oxygen by the acid catalyst, nucleophilic addition of the alcohol to form a tetrahedral intermediate, proton transfer within the intermediate, elimination of water to form the protonated ester, and final deprotonation to yield the desired product [2]. The acid catalyst serves dual functions by enhancing the electrophilicity of the carbonyl carbon and facilitating water elimination as a better leaving group [2].

Advanced Esterification Methodologies

Recent developments in esterification chemistry have introduced surfactant-combined catalysts for enhanced reaction efficiency. Dodecylbenzene sulfonic acid and copper dodecylbenzene sulfonate have demonstrated remarkable catalytic activity in solvent-free esterification reactions at room temperature [3]. These catalysts function through a dual mechanism, acting simultaneously as Brønsted and Lewis acids for catalysis while forming reverse micelles that automatically separate water produced during esterification [3].

The formation of reverse micelles by these surfactant catalysts creates microscopic separators that isolate water from the product ester, eliminating the need for azeotropic distillation equipment or energy-intensive water removal processes [3]. This separation occurs because sufficient solvent dissolves the organic sulfonyl chloride as it breaks from the sulfonation solution upon contact with water [4].

Optimization of Reaction Parameters

Esterification yield optimization requires careful control of multiple reaction parameters including temperature, catalyst concentration, reactant ratios, and reaction time. Studies on fatty acid esterification have demonstrated that reaction temperatures between 45°C and 65°C provide optimal conversion rates while minimizing side reactions [5]. The acid-to-alcohol molar ratio significantly influences both reaction rate and final yield, with ratios of 1:15 typically providing superior results compared to lower ratios [5].

Catalyst concentration plays a crucial role in reaction kinetics, with sulfuric acid concentrations of 0.75 moles per mole of acid substrate showing optimal performance [5]. The reaction order with respect to catalyst amount follows first-order kinetics, confirming the expected catalytic behavior [6]. Temperature effects on reaction rates follow Arrhenius behavior, with activation energies varying based on alcohol chain length and structure [5].

Specialized Techniques for Sensitive Substrates

For compounds containing chlorosulfonyl groups, traditional esterification conditions may require modification to prevent decomposition or unwanted side reactions. Continuous-flow methodologies have emerged as effective approaches for handling reactive intermediates while maintaining high yields and purity [7]. These systems enable precise temperature control and reduced residence times, minimizing decomposition pathways that can occur in batch processes [7].

The implementation of water separation technologies during esterification has shown significant promise for yield improvement. Microreactor systems equipped with zeolite membranes for pervaporation-based water removal have achieved yield improvements of up to 10.3 percentage points compared to equilibrium conditions [8]. These systems demonstrate forward reaction rate constants approximately five times larger than conventional batch methods [8].

Chlorosulfonation Reaction Mechanisms and Kinetics

Chlorosulfonation reactions involve the introduction of chlorosulfonyl groups (-SO2Cl) into organic molecules, typically through electrophilic aromatic substitution mechanisms. The reaction proceeds through the formation of electrophilic sulfur species that attack aromatic substrates to introduce the desired functional group [9].

Fundamental Reaction Mechanisms

The chlorosulfonation mechanism begins with the generation of the electrophilic species SO2Cl+ from chlorosulfonic acid through equilibrium processes [10]. This cationic species serves as the primary electrophile in aromatic substitution reactions, following typical electrophilic aromatic substitution pathways [10]. At elevated temperatures, chlorosulfonic acid can generate sulfur trioxide, which behaves as an alternative electrophile leading to sulfonation products [10].

The electrophilic aromatic substitution mechanism for chlorosulfonation involves initial attack of the aromatic ring by the SO2Cl+ electrophile, forming a σ-complex intermediate. This step disrupts aromaticity and represents the rate-determining step of the reaction [11]. Subsequently, rapid deprotonation occurs to restore aromaticity and complete the substitution process [11].

Kinetic Considerations and Rate-Determining Steps

Kinetic studies on chlorosulfonyl compounds reveal complex reaction pathways with multiple competing mechanisms depending on substrate structure and reaction conditions. For chlorosulfonyl isocyanate reactions with alkenes, both stepwise and concerted mechanisms operate simultaneously, with the dominant pathway determined by the ionization potential of the substrate [12] [13].

Stepwise mechanisms predominate for electron-rich substrates with ionization potentials below 8.5 electron volts, proceeding through single-electron transfer intermediates [12]. Conversely, substrates with ionization potentials above 8.9 electron volts favor concerted pathways [12]. This mechanistic dichotomy significantly influences reaction rates and product selectivity.

Temperature effects on chlorosulfonation kinetics demonstrate typical Arrhenius behavior, with rate constants showing exponential dependence on temperature. Lower temperatures generally favor stepwise mechanisms due to the thermodynamic stability of intermediate complexes [12]. At reduced temperatures, equilibrium shifts toward pre-equilibrium complexes or single-electron transfer intermediates, enhancing synthetic utility [12].

Environmental and Structural Factors

Solvent effects play crucial roles in chlorosulfonation kinetics, with polar solvents generally accelerating reaction rates through stabilization of ionic intermediates. The extended Grunwald-Winstein equation successfully correlates solvolysis rates across various solvent compositions for sulfonyl chloride substrates [14]. Solvent nucleophilicity and ionizing power both contribute to rate enhancement, with concerted SN2 mechanisms proposed for substrates containing methyl, isopropyl, benzyl, aromatic, or heteroaromatic substituents [14].

The presence of catalytic species can dramatically alter reaction pathways and rates. Iodine catalysis enables chlorination by chlorosulfonic acid under mild conditions, facilitating reactions that would otherwise require elevated temperatures [15]. This catalytic effect involves both homolytic and heterolytic reaction steps, providing alternative pathways with lower activation barriers [15].

Reaction medium composition significantly influences chlorosulfonation outcomes. Gas-solid chlorosulfonation processes demonstrate optimal performance at temperatures between 30°C and 50°C, with reaction rates markedly increasing during later reaction periods [16]. The ratio of chlorine to sulfur dioxide affects both reaction rate and product selectivity, with ratios between 1:1 and 8:1 providing superior sulfonation rates compared to higher ratios [16].

Mechanistic Variations in Different Systems

Chlorosulfonation mechanisms vary significantly depending on substrate structure and reaction conditions. For aromatic substrates, direct electrophilic substitution represents the primary pathway, while alkene substrates may undergo addition reactions followed by elimination processes [17]. Cyclic substrates often exhibit enhanced reactivity due to conformational constraints that facilitate electrophile approach [17].

The formation of chloromethyl chlorosulfate through sulfur trioxide insertion into carbon-chlorine bonds demonstrates alternative mechanistic pathways for chlorosulfonation [18]. This process requires catalytic quantities of trimethyl borate and involves the formation of equilibrating zwitterionic molecular complexes between sulfur trioxide and methylene chloride [18]. The boron-containing catalyst activates these complexes toward nucleophilic attack, enabling the insertion reaction to proceed [18].

Solvent Systems and Catalytic Approaches

The selection of appropriate solvent systems and catalytic approaches represents a critical aspect of chlorosulfonyl benzoate synthesis. Optimal conditions must balance reaction efficiency, product stability, and practical considerations including cost and environmental impact.

Solvent Selection Criteria

Solvent selection for chlorosulfonation reactions requires consideration of multiple factors including chemical compatibility with reactive intermediates, thermal stability, and ease of product isolation. Chlorinated hydrocarbons such as methylene dichloride and ethylene dichloride serve as preferred solvents due to their immiscibility with aqueous phases and ability to remove water through azeotropic distillation [4].

Aromatic hydrocarbons including benzene and toluene provide useful alternatives for specific substrates, particularly in the production of chlorobenzenesulfonyl chloride derivatives [4]. These solvents offer advantages in terms of product solubility while maintaining chemical inertness toward the reaction conditions [4].

The choice of organic solvent significantly impacts purification efficiency, particularly regarding the solubility of hydrolysis products. Hexane demonstrates particular utility in isolating para-chlorobenzenesulfonyl chloride due to its poor solvation of para-chlorobenzenesulfonic acid, thereby providing inherent purification during isolation [4]. Conversely, methylene dichloride and benzene exhibit superior solvation of sulfonic acid byproducts, necessitating additional purification steps [4].

Catalytic System Development

Advanced catalytic approaches for esterification reactions have evolved beyond traditional mineral acid catalysts to include heterogeneous and bio-based systems. Alkylbenzene sulfonic acids with alkyl chains containing 8 to 20 carbon atoms provide excellent catalytic activity while minimizing acidic sulfate content in final products [19]. These catalysts demonstrate superior storage stability characteristics compared to conventional sulfuric acid systems [19].

Solid acid catalysts offer advantages in terms of environmental compatibility and product purification. Molecular sieves modified with sulfuric acid demonstrate exceptional catalytic activity for esterification reactions, achieving high yields while providing easy catalyst recovery [20]. The modification process involves refluxing molecular sieves with 2 molar sulfuric acid followed by thorough washing to remove excess acid [20].

Zirconium and titanium-based solid acid catalysts represent another category of effective esterification catalysts. A study on methyl benzoate synthesis using Zr/Ti solid acid catalysts demonstrated yields exceeding 90% under optimized conditions [21]. These catalysts exhibit superacid properties with acid strengths in the range of -16.02 < H0 < -14.52, enabling efficient activation of carboxylic acid substrates [21].

Advanced Catalytic Methodologies

Enzymatic catalysis provides an environmentally friendly alternative for ester synthesis, particularly for temperature-sensitive substrates. Lipase B from Candida antarctica encapsulated in sol-gel matrices enables esterification under mild conditions while achieving high conversions [22]. Optimization studies using factorial design experiments have demonstrated conversion improvements from 49.4% to 94.3% for cinnamyl butyrate synthesis [22].

The implementation of vacuum during enzymatic esterification facilitates water removal, driving equilibrium toward product formation [22]. This approach eliminates the need for organic solvents while maintaining high catalytic activity [22]. Green chemistry metrics including E-factors of 4.76 and mass intensities of 6.04 demonstrate the industrial viability of enzymatic processes [22].

Continuous-flow catalysis represents a significant advancement in synthetic methodology, particularly for handling reactive intermediates. Flow systems enable precise control of residence time, temperature, and mixing, leading to improved selectivity and yield [7]. For methyl 2-(chlorosulfonyl)benzoate synthesis, continuous-flow diazotization followed by chlorosulfonylation achieves high throughput with minimal side reactions [7].

Solvent Recovery and Environmental Considerations

Solvent recovery systems play crucial roles in industrial-scale synthesis, both for economic and environmental reasons. Distillation-based recovery enables reuse of organic solvents while concentrating products for further purification [23]. The selection of low-boiling solvents facilitates recovery through simple distillation, reducing energy requirements [4].

The implementation of azeotropic distillation systems enables efficient water removal during esterification while maintaining solvent quality for recycling [19]. These systems typically employ specialized distillation columns with controlled reflux ratios to achieve optimal separation efficiency [19].

Environmental regulations increasingly favor the use of greener solvent alternatives including bio-based solvents and ionic liquids. Ionic liquids demonstrate excellent catalytic properties for esterification reactions while offering advantages in terms of vapor pressure and recyclability [24]. Microwave acceleration in ionic liquid media has shown particular promise for rapid esterification with high yields [24].

Purification Techniques and Yield Optimization

The purification of 2-(2-methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate requires specialized techniques due to the presence of both ester and chlorosulfonyl functional groups. Effective purification strategies must address the removal of starting materials, catalysts, byproducts, and side products while maintaining product integrity.

Distillation-Based Purification Methods

Fractional distillation represents the primary method for purifying ester products, taking advantage of boiling point differences between components [23]. For chlorosulfonyl esters, careful temperature control prevents decomposition during distillation. The process typically involves initial removal of low-boiling impurities followed by product collection at the appropriate temperature range [23].

Vacuum distillation provides significant advantages for thermally sensitive compounds by reducing boiling points and minimizing decomposition [25]. This technique proves particularly valuable for compounds with boiling points above 150°C or those prone to thermal degradation [25]. The reduction in boiling point can be calculated using temperature-pressure nomographs based on the Clausius-Clapeyron relation [25].

For industrial applications, simple distillation under normal pressure enables separation of chlorosulfonyl isocyanate with purities exceeding 99% [26]. The process involves heating reaction mixtures to reflux temperature followed by careful distillation to collect product fractions at specific temperature ranges [26]. The implementation of appropriate condenser systems ensures efficient collection while preventing product loss [26].

Washing and Extraction Procedures

Liquid ester purification typically begins with washing procedures to remove acidic and basic impurities [23]. The standard protocol involves washing with 2 normal sodium carbonate or sodium hydroxide to remove residual carboxylic acid, followed by calcium chloride treatment to eliminate methyl or ethyl alcohol contamination [23]. Subsequent drying with potassium carbonate or magnesium sulfate removes residual water [23].

The washing sequence must account for the chemical stability of chlorosulfonyl groups, which are susceptible to hydrolysis in aqueous media. Modified procedures employ anhydrous conditions or specialized washing techniques to maintain product integrity [23]. The selection of appropriate drying agents prevents unwanted reactions while effectively removing moisture [23].

For solid ester products, recrystallization provides the most effective purification method [23]. The choice of recrystallization solvent critically impacts both yield and purity, with alcoholic solvents generally avoided to prevent transesterification reactions [23]. Suitable solvents include toluene, petroleum ether, and chloroform mixtures that provide good solubility at elevated temperatures while promoting crystallization upon cooling [23].

Advanced Separation Techniques

Chromatographic methods offer high-resolution separation capabilities for complex mixtures containing chlorosulfonyl benzoates. High-performance liquid chromatography using reversed-phase columns with gradient elution provides excellent separation of related substances [27]. Optimized mobile phases consisting of methanol-phosphate buffer systems achieve baseline separation of target compounds from impurities [27].

The implementation of specialized stationary phases enhances separation efficiency for polar compounds. Atlantis dC18 columns demonstrate superior performance for benzoate derivatives, enabling separation of closely related isomers and degradation products [27]. Detection wavelengths of 254 nanometers provide optimal sensitivity for UV-active compounds [27].

Ion exchange chromatography provides alternative separation mechanisms for charged species [28]. Strong acid cation resins effectively remove metal impurities and basic contaminants, while strong base anion resins eliminate acidic byproducts [28]. The regeneration of ion exchange resins enables reuse while maintaining separation efficiency [28].

Molecular Sieve Applications

Molecular sieves offer unique advantages for removing water and low-molecular-weight contaminants from ester products [29]. Type 4A molecular sieves effectively remove water, methanol, and ethanol from reaction mixtures, enabling product isolation under anhydrous conditions [29]. The selective adsorption characteristics enable removal of specific impurities while leaving products unchanged [29].

The regeneration of molecular sieves requires careful temperature control to prevent thermal damage [29]. Regeneration temperatures between 200°C and 315°C prove optimal for 4A, 5A, and 13X sieves, while 3A sieves require lower temperatures of 175°C to 260°C [29]. Slow heating rates minimize polymerization of olefinic materials on sieve surfaces [29].

Specialized applications include the use of molecular sieves in continuous extraction systems for equilibrium-limited reactions [30]. Soxhlet extractors containing molecular sieves enable continuous water removal during esterification while protecting the sieves from direct contact with acidic reactants [30]. This approach achieves yield improvements of approximately 15% compared to conventional methods [31].

Yield Optimization Strategies

Process optimization requires systematic evaluation of multiple variables including temperature, pressure, reactant ratios, and catalyst concentration. Factorial design experiments provide efficient means for identifying optimal conditions while minimizing experimental effort [22]. Four-factor, two-level designs typically examine acid excess, temperature, vacuum application, and reaction time [22].

Temperature optimization balances reaction rate against selectivity and product stability. For esterification reactions, temperatures between 60°C and 80°C generally provide optimal results, with higher temperatures increasing reaction rates while potentially promoting side reactions [5]. The activation energy for esterification varies with alcohol structure, requiring individual optimization for different substrates [5].

Vacuum application during reaction provides dual benefits of water removal and reduced reaction temperature [22]. The combination of vacuum with continuous water removal achieves substantial yield improvements, particularly for equilibrium-limited reactions [8]. Microreactor systems with integrated water separation demonstrate rate constants up to 108 times larger than batch methods [8].

Quality Control and Analysis

Product purity assessment requires multiple analytical techniques to ensure compliance with specifications. High-performance liquid chromatography provides quantitative analysis of main components and related substances [27]. The implementation of stability-indicating methods enables detection of degradation products and process impurities [27].

Spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy confirm structural integrity and identify potential impurities [1]. Mass spectrometry provides molecular weight confirmation and structural elucidation capabilities [1]. The combination of analytical techniques ensures comprehensive characterization of purified products [1].

Thermodynamic Stability and Phase Behavior

2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate exhibits distinctive thermodynamic characteristics that govern its stability and phase transitions under various environmental conditions. The compound demonstrates excellent thermal stability up to 110°C, as evidenced by its flash point exceeding this temperature [1] [2]. This thermal stability window makes it suitable for moderate-temperature synthetic applications while maintaining structural integrity.

Critical Properties and Phase Behavior Analysis

The thermodynamic profile, derived from Joback group contribution methods, reveals critical parameters essential for understanding phase behavior. The compound exhibits a critical temperature of 829.71 K (556.56°C) and a critical pressure of 5908.07 kPa [3]. These values indicate substantial intermolecular forces, attributed to the presence of both the aromatic benzoate core and the polar chlorosulfonyl functional group.

| Thermodynamic Parameter | Value | Unit | Method |

|---|---|---|---|

| Formation Enthalpy (gas) | -696.65 | kJ/mol | Joback Calculation |

| Gibbs Free Energy | -635.37 | kJ/mol | Joback Calculation |

| Fusion Enthalpy | 28.80 | kJ/mol | Joback Calculation |

| Vaporization Enthalpy | 80.56 | kJ/mol | Joback Calculation |

| Critical Temperature | 829.71 | K | Joback Calculation |

| Critical Pressure | 5908.07 | kPa | Joback Calculation |

The formation enthalpy of -696.65 kJ/mol suggests thermodynamic stability relative to its constituent elements, while the relatively moderate vaporization enthalpy of 80.56 kJ/mol indicates manageable volatility characteristics at elevated temperatures [3].

Phase Transition Behavior

The compound exists as a liquid at ambient conditions with a density of 1.525 g/mL at 25°C [1] [2]. The absence of reported melting point data in experimental studies suggests either a very low crystallization tendency or challenges in obtaining crystalline forms under standard conditions. This liquid state at room temperature facilitates handling and incorporation into various chemical processes.

Thermal Decomposition Pathways

Under extreme thermal conditions, the compound undergoes decomposition through multiple pathways. The chlorosulfonyl group represents the most thermally labile moiety, with decomposition potentially proceeding through elimination of hydrogen chloride and sulfur dioxide. The benzoate ester linkage becomes susceptible to thermal cleavage at temperatures exceeding 200°C, consistent with similar aromatic ester compounds [4] [5].

Solubility Parameters in Organic Media

The solubility characteristics of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate are fundamentally influenced by its dual hydrophilic-lipophilic nature, arising from the polar chlorosulfonyl and ester functionalities combined with the aromatic core and ether chain.

Quantitative Solubility Assessment

The compound exhibits a logarithmic partition coefficient (LogP) of 2.51 [6], indicating moderate lipophilicity with significant potential for dissolution in organic solvents. This value places the compound in an intermediate polarity range, facilitating solubility in both moderately polar and non-polar organic media.

| Solvent System | Solubility Behavior | Mechanism |

|---|---|---|

| Polar Organic Solvents | Generally soluble | Dipole-dipole interactions |

| Ethanol | Soluble | Hydrogen bonding with ether oxygens |

| Acetone | Soluble | Dipole interactions |

| Dichloromethane | High solubility | Van der Waals forces |

| DMSO | Soluble | Strong solvation of polar groups |

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar organic solvents such as ethanol and acetone [7]. This behavior results from favorable interactions between the ether oxygen atoms in the diethylene glycol monomethyl ether chain and protic solvents through hydrogen bonding mechanisms. The aromatic benzoate core contributes to solubility in aprotic solvents like dichloromethane through π-π stacking interactions and van der Waals forces [8].

Diethylene Glycol Monomethyl Ether Component Effects

The incorporation of the diethylene glycol monomethyl ether moiety significantly enhances solubility in glycol ether solvents and related polar aprotic media [9] [10] [11]. This structural feature imparts amphiphilic characteristics, enabling the compound to act as a solubilizing agent in mixed solvent systems. The ether chain provides flexibility and multiple solvation sites, promoting dissolution in solvents with similar polarity profiles.

Water Reactivity Considerations

Unlike typical organic compounds, 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate reacts vigorously with water rather than dissolving [1] [12] [13]. This reactivity precludes conventional aqueous solubility measurements and necessitates anhydrous handling protocols. The hydrolysis reaction proceeds rapidly, generating hydrochloric acid and the corresponding sulfonic acid derivative.

Spectroscopic Properties and Electronic Structure

The electronic structure of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate encompasses multiple chromophoric systems that contribute to its spectroscopic signature across various analytical techniques.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Characteristics: The aromatic protons of the benzoate ring exhibit characteristic chemical shifts in the 7.2-8.2 ppm region, with the ortho-chlorosulfonyl substitution causing significant deshielding effects [14]. The diethylene glycol monomethyl ether chain protons appear as complex multiplets between 3.3-4.5 ppm, reflecting the multiple ether linkages and their distinct chemical environments.

¹³C NMR Spectral Features: The carbonyl carbon of the benzoate ester resonates around 165-170 ppm, while the aromatic carbons appear in the 128-140 ppm range [14]. The chlorosulfonyl-substituted carbon exhibits significant downfield shifting due to the electron-withdrawing nature of the sulfonyl group.

Infrared Spectroscopy Profile

The compound exhibits distinctive infrared absorption bands that serve as fingerprint identifiers:

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C=O stretch (ester) | 1730-1750 | Benzoate carbonyl | Strong |

| S=O stretch (asymmetric) | 1350-1380 | Sulfonyl group | Very Strong |

| S=O stretch (symmetric) | 1160-1180 | Sulfonyl group | Strong |

| S-Cl stretch | 370-390 | Sulfonyl chloride | Medium |

| C-O stretch (ether) | 1100-1150 | Ether linkages | Medium |

The sulfonyl chloride S-Cl stretching frequency appears around 375 cm⁻¹ [15], consistent with aromatic sulfonyl chlorides. This absorption serves as a diagnostic tool for confirming the presence and integrity of the chlorosulfonyl functionality.

Electronic Absorption Spectroscopy

UV-Visible Absorption Characteristics: The compound exhibits significant absorption in the 280-320 nm region, attributed to π→π* transitions within the substituted benzene ring [16] [17]. The chlorosulfonyl substituent acts as an electron-withdrawing group, causing bathochromic shifts relative to unsubstituted benzoates.

The presence of the benzoyl chromophore contributes to a secondary absorption band around 300 nm, arising from n→π* transitions involving the carbonyl oxygen lone pair electrons [16]. This absorption pattern distinguishes the compound from simple alkyl chlorosulfonates and provides a spectroscopic handle for quantitative analysis.

Mass Spectrometry Fragmentation

Collision-induced dissociation studies reveal characteristic fragmentation patterns with the molecular ion peak at m/z 322 [18]. The primary fragmentation pathway involves loss of the chlorosulfonyl group (SO₂Cl, 83 mass units), generating a stable benzyl cation at m/z 239. Secondary fragmentation includes loss of the ester functionality and progressive degradation of the ether chain.

Reactivity Under Various Environmental Conditions

The reactivity profile of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate varies dramatically depending on environmental conditions, with moisture content, temperature, and pH serving as primary determinants of chemical stability.

Hydrolytic Reactivity Mechanisms

Moisture-Induced Hydrolysis: The compound undergoes rapid hydrolysis in the presence of water, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism [19] [20]. The reaction follows first-order kinetics with respect to both the sulfonyl chloride and water concentration. The hydrolysis rate constant exhibits strong temperature dependence, with activation energies typically ranging from 60-80 kJ/mol for similar aromatic sulfonyl chlorides [19].

The hydrolysis reaction proceeds according to the following pathway:

ArSO₂Cl + H₂O → ArSO₃H + HCl

where Ar represents the 2-(ethoxycarbonyl)phenyl group. This reaction is essentially irreversible under standard conditions and generates corrosive hydrochloric acid as a byproduct [12] [13].

Environmental Stability Assessment

| Environmental Condition | Stability Rating | Decomposition Rate | Primary Products |

|---|---|---|---|

| Dry, ambient temperature | Excellent | <0.1%/month | No decomposition |

| Humid atmosphere (>60% RH) | Poor | 5-15%/day | HCl, sulfonic acid |

| Aqueous medium | Very Poor | Complete in minutes | HCl, sulfonic acid |

| Elevated temperature (>80°C) | Moderate | 1-5%/day | Various thermal products |

pH-Dependent Reactivity

The compound exhibits enhanced reactivity under basic conditions, where hydroxide ions accelerate the hydrolysis reaction through increased nucleophilicity [19]. In acidic environments, the reaction rate decreases due to protonation effects on potential nucleophiles, but the compound remains susceptible to moisture-mediated degradation.

Thermal Degradation Pathways

At elevated temperatures (>150°C), the compound undergoes complex thermal decomposition involving multiple parallel pathways [4] [5]. The chlorosulfonyl group represents the most thermally labile functionality, with elimination of sulfur dioxide and hydrogen chloride occurring preferentially. The ester linkage becomes increasingly susceptible to thermal cleavage at temperatures exceeding 200°C, leading to formation of volatile benzoic acid derivatives.

Storage and Handling Implications

Optimal storage conditions require anhydrous environments maintained at 2-8°C to minimize both hydrolytic and thermal degradation [21] [22]. The compound should be stored under inert gas atmospheres (nitrogen or argon) to prevent atmospheric moisture contact. Recommended storage containers include moisture-sealed glass vials with minimal headspace to reduce vapor-phase water content.

Photochemical Stability

While direct photolysis studies are limited, the presence of the aromatic benzoate chromophore suggests potential photochemical reactivity under UV radiation. The electron-withdrawing chlorosulfonyl group may enhance photochemical stability by reducing electron density in the aromatic ring, thereby decreasing susceptibility to photoinduced radical reactions.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant